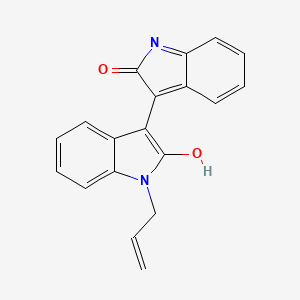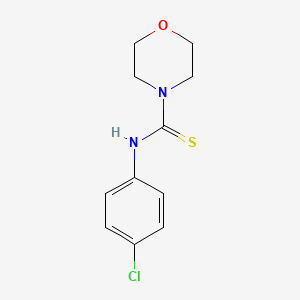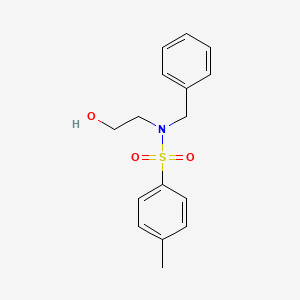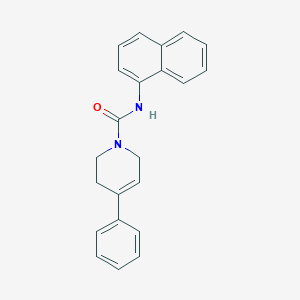
1-allyl-3,3'-biindole-2,2'(1H,1'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3,3'-biindole-2,2'(1H,1'H)-dione, also known as BIQ or 3,3'-biindolin-2-one, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in various fields of science. BIQ is a yellow crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Scientific Research Applications
1-allyl-3,3'-biindole-2,2'(1H,1'H)-dione has shown potential applications in various fields of science. It has been studied for its anticancer, antimicrobial, and antioxidant properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been reported to have antimicrobial activity against various bacteria and fungi, including drug-resistant strains. Additionally, this compound has been shown to possess antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
Mechanism of Action
The exact mechanism of action of 1-allyl-3,3'-biindole-2,2'(1H,1'H)-dione is not fully understood. However, it has been suggested that this compound exerts its anticancer and antimicrobial effects by inducing apoptosis, inhibiting cell proliferation, and disrupting bacterial cell membranes. The antioxidant activity of this compound is thought to be due to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes. Additionally, this compound has been found to have anti-inflammatory and analgesic properties, which could be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-allyl-3,3'-biindole-2,2'(1H,1'H)-dione is its low toxicity, making it a safer alternative to other anticancer and antimicrobial agents. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the synthesis of this compound can be challenging, and the yields can vary depending on the reaction conditions.
Future Directions
There are several future directions for the study of 1-allyl-3,3'-biindole-2,2'(1H,1'H)-dione. One area of research could focus on optimizing the synthesis method to improve the yield and purity of this compound. Another direction could be to investigate the potential of this compound as a drug candidate for the treatment of cancer and infectious diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its effects on various physiological processes.
Synthesis Methods
Various methods have been reported for the synthesis of 1-allyl-3,3'-biindole-2,2'(1H,1'H)-dione. One of the most commonly used methods involves the condensation of indole-3-carboxaldehyde and indole-3-acetaldehyde in the presence of a Lewis acid catalyst such as boron trifluoride diethyl etherate. The reaction yields this compound as a yellow solid in good yield. Other methods involve the use of different catalysts and reaction conditions, such as microwave irradiation and ultrasound-assisted synthesis.
Properties
IUPAC Name |
3-(2-hydroxy-1-prop-2-enylindol-3-yl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-2-11-21-15-10-6-4-8-13(15)17(19(21)23)16-12-7-3-5-9-14(12)20-18(16)22/h2-10,23H,1,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGVQTITFOESHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C1O)C3=C4C=CC=CC4=NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196544 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5700745.png)
![4-chloro-N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5700757.png)


![2-[4-oxo-4-(1-piperidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5700784.png)
![1-methyl-N-[(1,3-thiazol-2-ylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5700786.png)
![methyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B5700805.png)
![N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5700814.png)



![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5700838.png)
![1-benzyl-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5700845.png)
![4-chloro-N-(2-methylphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5700848.png)
